2-(benzylsulfanyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole
Description
2-(Benzylsulfanyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole is an imidazoline derivative characterized by a partially saturated five-membered ring. The compound features a benzylsulfanyl (thioether) group at position 2 and a 4-methylbenzoyl (aromatic ketone) group at position 1 (Figure 1). The 4,5-dihydro configuration imparts reduced aromaticity compared to fully unsaturated imidazoles, influencing its electronic properties and reactivity. This structure is synthesized via condensation reactions involving ethylenediamine, substituted aldehydes, and thiol-bearing reagents, followed by functionalization with acylating agents .
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-14-7-9-16(10-8-14)17(21)20-12-11-19-18(20)22-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFONLUUZZOOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydroimidazole ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group on the dihydroimidazole ring.
Attachment of the 4-methylphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the dihydroimidazole derivative is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies involving similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves the inhibition of essential bacterial enzymes or interference with cell wall synthesis.
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various synthesized imidazole derivatives against different microbial strains:
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Staphylococcus aureus |
| N25 | 2.65 | Candida albicans |
These results indicate that the structural modifications in imidazole derivatives can lead to enhanced antimicrobial potency, making them promising candidates for developing new antibiotics.
Anticancer Activity
The anticancer potential of 2-(benzylsulfanyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole has been investigated through various assays. Compounds similar to this have shown activity against several cancer cell lines, including colorectal cancer (HCT116). The anticancer mechanism often involves inducing apoptosis or inhibiting cell proliferation.
Table 2 provides insights into the IC50 values for selected compounds against HCT116 cell lines:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| N9 | 5.85 | Potent anticancer |
| N18 | 4.53 | Superior to standard drug (5-FU) |
| Standard (5-FU) | 9.99 | Reference |
The findings suggest that certain modifications in the imidazole structure can significantly enhance anticancer activity, indicating a pathway for developing more effective cancer therapies.
Case Study 1: Antimicrobial Screening
In a study published in the journal of medicinal chemistry, a series of imidazole derivatives were synthesized and screened for their antimicrobial activity against a panel of pathogens. The study highlighted that compounds with electron-withdrawing groups showed improved activity against resistant strains of bacteria.
Case Study 2: Anticancer Evaluation
Another research effort focused on evaluating the anticancer effects of imidazole derivatives on human colorectal carcinoma cells. The study found that specific substitutions on the imidazole ring led to enhanced selectivity towards cancer cells compared to normal cells, suggesting a promising therapeutic window.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylsulfanyl group can form interactions with thiol groups in proteins, while the dihydroimidazole ring can interact with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Imidazoline Derivatives
*Estimated via fragment-based methods (e.g., Crippen’s method).
Key Comparisons:
Benzimidazole 18a shows superior QSI activity (IC₅₀ = 36.67 µM), likely due to its fused aromatic system, which improves target binding . The target compound’s 4-methylbenzoyl group could mimic similar π-π interactions but requires empirical validation.
Synthetic Accessibility :
- The target compound’s synthesis parallels methods for 2-(2-bromophenyl)-4,5-dihydro-1H-imidazole (condensation of aldehydes with ethylenediamine) but requires additional steps for sulfanyl and acyl group incorporation .
- Derivatives with sulfonyl groups (e.g., ) demand harsher oxidation conditions, whereas the target compound’s thioether and benzoyl groups are introduced via milder nucleophilic acylations .
The 4-methylbenzoyl group increases steric bulk compared to simpler phenyl substituents, possibly affecting metabolic stability and CYP450 interactions .
Structural Validation :
- Like other imidazolines, the target compound’s structure is confirmed via NMR, IR, and mass spectrometry (e.g., ). Crystallographic data for similar compounds (e.g., ) highlight planar imidazoline rings and hydrogen-bonding motifs critical for biological activity .
Research Findings and Implications
- Antimicrobial Potential: Derivatives with benzylsulfanyl groups (e.g., ) exhibit broad-spectrum activity, suggesting the target compound may inhibit bacterial enzymes via thiol-disulfide exchange .
- QSI Applications : While less potent than benzimidazole 18a, the target compound’s 4-methylbenzoyl group could enhance biofilm penetration, a hypothesis supported by studies on acylated QS inhibitors .
- Drug Design : The compound’s balance of lipophilicity and steric bulk positions it as a candidate for prodrug development , particularly in targeting Gram-negative pathogens .
Biological Activity
2-(Benzylsulfanyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C15H16N2OS
- Molecular Weight : Approximately 284.36 g/mol
The presence of the benzylsulfanyl and 4-methylbenzoyl groups contributes to its unique biological profile.
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria.
- Case Study : In a study evaluating the antibacterial effects of imidazole derivatives, compounds were tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results showed that certain derivatives had zones of inhibition comparable to standard antibiotics like ciprofloxacin and ampicillin (Table 1) .
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 20 (E. coli) |
| Ciprofloxacin | 18 (E. coli) |
| Amoxicillin | 15 (E. coli) |
Anti-inflammatory Activity
Imidazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of specific enzymes or pathways related to inflammation.
- Research Findings : A study highlighted that imidazole compounds could inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators . This suggests potential therapeutic applications in treating inflammatory diseases.
Antitumor Activity
The antitumor potential of imidazole derivatives has been documented in various studies. The compound's ability to interfere with cancer cell proliferation and induce apoptosis is notable.
- Case Study : In vitro studies demonstrated that certain imidazole derivatives could significantly inhibit the growth of cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to cell cycle arrest and induction of apoptosis through caspase activation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways.
- DNA Interaction : Some derivatives may intercalate with DNA, affecting replication and transcription processes.
Q & A
Q. What are the common synthetic routes for preparing 2-(benzylsulfanyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield and purity?
Answer: The synthesis of substituted imidazoles typically involves cyclocondensation or multi-step functionalization. For example, tri-substituted imidazoles are synthesized via the Debus-Radziszewski reaction using aldehydes, ammonium acetate, and diketones under reflux conditions . For the target compound, a plausible route involves:
Thiolation : Reacting 4,5-dihydro-1H-imidazole with benzyl mercaptan to introduce the benzylsulfanyl group.
Acylation : Subsequent reaction with 4-methylbenzoyl chloride under basic conditions (e.g., DCM, triethylamine).
Q. Key Factors Affecting Yield/Purity :
- Temperature control (e.g., reflux vs. room temperature).
- Solvent choice (polar aprotic solvents like DMF enhance acylation).
- Catalyst use (e.g., p-toluenesulfonic acid for cyclization).
Q. Table 1: Synthetic Methods for Analogous Imidazoles
| Substituent Pattern | Method | Yield (%) | Reference |
|---|---|---|---|
| 2-(4-Chlorophenyl)-4,5-diphenyl | Debus-Radziszewski (reflux, 12h) | 78 | |
| 2-Hydrazinyl-4,5-dihydro | AI-guided retrosynthesis (1-step) | 65–85 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
Answer: Structural elucidation requires complementary techniques:
- NMR : H/C NMR confirms substituent positions (e.g., benzylsulfanyl vs. acyl groups).
- X-ray Crystallography : Resolves stereochemistry and molecular packing. SHELX programs are widely used for small-molecule refinement, even for twinned or high-resolution data .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. Table 2: Characterization Data for Related Imidazoles
| Compound | Technique | Key Data (e.g., δ ppm, Å) | Reference |
|---|---|---|---|
| 4-[1-(2-hydroxypropyl)imidazol-2-yl] | X-ray (SHELX) | C–N bond: 1.32 Å | |
| 2-Hydrazinyl-4,5-dihydro | H NMR (DMSO) | δ 3.12 (t, 2H, CH₂) |
Caution : Discrepancies in crystallographic data (e.g., bond lengths) may arise from solvent effects or disorder; use SHELXL’s restraints for refinement .
Advanced Research Questions
Q. How can computational methods like DFT be applied to study the reaction mechanisms involving this compound?
Answer: Density Functional Theory (DFT) calculates thermodynamic and kinetic parameters for mechanistic pathways. For example:
- Transition State Analysis : Identify intermediates in acylation or thiolation steps.
- Electronic Properties : HOMO-LUMO gaps predict reactivity (e.g., nucleophilic attack at the imidazole ring) .
Case Study : DFT was used to model copper(II) complex formation with 2-hydrazinylimidazole derivatives, revealing charge transfer mechanisms and stabilization energies .
Q. Table 3: DFT Parameters for Imidazole Derivatives
| Property | Value (eV) | Application | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | 4.2–5.1 | Reactivity prediction | |
| Gibbs Free Energy (ΔG) | -12.3 kcal/mol | Favorability of reaction |
Recommendation : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets for balanced accuracy and computational cost.
Q. What strategies are employed to resolve contradictions in pharmacological data when evaluating this compound's interaction with I2-imidazoline receptors?
Answer: Contradictions in receptor binding data often arise from:
- Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293).
- Ligand Purity : Impurities ≥5% can skew IC₅₀ values.
Q. Resolution Strategies :
Cross-Validation : Compare radioligand binding (e.g., H-2-BFI) vs. functional assays (cAMP inhibition).
Metabolite Profiling : Use HPLC-MS to confirm compound stability in plasma .
Case Study : Imidazoline derivatives showed conflicting α2-adrenoceptor vs. I2 selectivity. Structural analogs with minor substituent changes (e.g., allyl vs. naphthyl groups) clarified receptor specificity .
Q. Table 4: Pharmacological Profiling of Imidazoline Derivatives
| Compound | I2 Binding (Ki, nM) | α2-Adrenoceptor (Ki, nM) | Reference |
|---|---|---|---|
| Allylenine (Compound 1) | 320 ± 45 | 8.2 ± 1.1 | |
| 2-Naphthylethyl (Compound 2) | 85 ± 12 | >1000 |
Note : Structural modifications (e.g., bulky substituents) enhance I2 selectivity by reducing α2 affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
